N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a pyridine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the reaction of 4-chloropyridine with N,N-dimethylamine to form N,N-dimethyl-4-pyridinamine . This intermediate is then reacted with 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- N,N-dimethyl-4-pyridinamine
- 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride
- N,N-dimethyl-4-(pyridin-2-yloxy)piperidine .
Uniqueness
What sets N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-21(2)27(24,25)17-8-6-15(7-9-17)19(23)22-13-10-16(11-14-22)26-18-5-3-4-12-20-18/h3-9,12,16H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVANUAKHGHYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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